N-(4-chlorobenzyl)urea

Catalog No.
S2713638
CAS No.
65608-74-4
M.F
C8H9ClN2O
M. Wt
184.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)urea

CAS Number

65608-74-4

Product Name

N-(4-chlorobenzyl)urea

IUPAC Name

(4-chlorophenyl)methylurea

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)

InChI Key

KJZQYKWORLVIIF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)N)Cl

Solubility

not available

Synthesis of N-monosubstituted Ureas

Nitrogen Use Efficiency in Wheat and Maize

Urea Electrolysis Hydrogen Production

Synthesis of N-substituted Ureas in Water

Production of Herbicides

Proteomics Research

N-(4-chlorobenzyl)urea is an organic compound with the molecular formula C8_8H9_9ClN2_2O. It belongs to the class of urea derivatives and is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the urea functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science.

  • There is currently no scientific literature available that explores the mechanism of action of N-(4-chlorobenzyl)urea.
  • As with any unknown compound, it is advisable to exercise caution when handling N-(4-chlorobenzyl)urea.
  • However, no specific safety information regarding flammability, reactivity, or toxicity is found in openly accessible resources.
Typical of urea derivatives. Some key reactions include:

  • Formation from 4-chlorobenzylamine and Urea: The compound can be synthesized through the reaction of 4-chlorobenzylamine with urea, resulting in the formation of N-(4-chlorobenzyl)urea and water as a byproduct .
  • Reactivity with Electrophiles: Due to the presence of the amine group, N-(4-chlorobenzyl)urea can act as a nucleophile in electrophilic substitution reactions, potentially leading to further functionalization of the aromatic ring.
  • Hydrolysis: Under certain conditions, N-(4-chlorobenzyl)urea may undergo hydrolysis to yield 4-chlorobenzylamine and carbon dioxide.

The synthesis of N-(4-chlorobenzyl)urea can be accomplished through several methods:

  • Direct Reaction: The most common method involves reacting 4-chlorobenzylamine with urea. This reaction typically requires heating and may be facilitated by catalysts to improve yield .
  • Acylation Method: An alternative synthesis route involves acylating 4-chlorobenzoyl chloride with urea, which also yields N-(4-chlorobenzyl)urea as a product .
  • Photo

N-(4-chlorobenzyl)urea has several potential applications:

  • Agriculture: It may be used as a herbicide or growth regulator due to its ability to inhibit specific plant enzymes.
  • Medicinal Chemistry: As a urea derivative, it could serve as a lead compound for developing new pharmaceuticals targeting various biological pathways.
  • Chemical Research: Its unique structure allows it to be used in studies aimed at understanding the reactivity and properties of urea derivatives.

Research on interaction studies involving N-(4-chlorobenzyl)urea has primarily focused on its biochemical interactions. For instance, investigations into its enzyme inhibition capabilities have highlighted its potential role in modulating metabolic pathways in plants. Further studies are necessary to elucidate its interactions with biological targets at the molecular level.

N-(4-chlorobenzyl)urea shares structural similarities with several other compounds within the urea derivative class. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
4-ChlorophenylureaC7_7H7_7ClN2_2OLacks the benzyl group; used in herbicides
N'-(1-Naphthyl)ureaC11_11H10_10N2_2OContains a naphthyl group; studied for antitumor activity
N,N-DimethylureaC5_5H12_12N2_2OSimple structure; used as a solvent and reagent

Uniqueness

N-(4-chlorobenzyl)urea is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities compared to other urea derivatives. Its chlorinated aromatic structure enhances lipophilicity, potentially improving its efficacy as an agrochemical or pharmaceutical agent.

XLogP3

1.4

Dates

Modify: 2023-08-16

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